molecular formula C10H11NO2 B11915224 6-Methoxy-2-methyl-1H-indol-5-ol

6-Methoxy-2-methyl-1H-indol-5-ol

Cat. No.: B11915224
M. Wt: 177.20 g/mol
InChI Key: MTUUUKHPQAIUES-UHFFFAOYSA-N
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Description

6-Methoxy-2-methyl-1H-indol-5-ol is an indole derivative, a class of compounds known for their significant biological and pharmacological activities. Indole derivatives are prevalent in natural products and synthetic drugs, playing crucial roles in various biological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-2-methyl-1H-indol-5-ol typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For instance, methanesulfonic acid can be used as a catalyst under reflux conditions in methanol to yield the desired indole derivative .

Industrial Production Methods: Industrial production of indole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 6-Methoxy-2-methyl-1H-indol-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.

Major Products Formed:

Mechanism of Action

The mechanism of action of 6-Methoxy-2-methyl-1H-indol-5-ol involves its interaction with various molecular targets and pathways. Indole derivatives can bind to multiple receptors and enzymes, modulating their activity. For example, they may inhibit specific enzymes involved in cancer cell proliferation or interact with viral proteins to prevent replication . The exact molecular targets and pathways depend on the specific biological context and the structure of the indole derivative .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

6-methoxy-2-methyl-1H-indol-5-ol

InChI

InChI=1S/C10H11NO2/c1-6-3-7-4-9(12)10(13-2)5-8(7)11-6/h3-5,11-12H,1-2H3

InChI Key

MTUUUKHPQAIUES-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC(=C(C=C2N1)OC)O

Origin of Product

United States

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